molecular formula C8H4KN3O2 B2656739 Potassium pyrido[2,3-b]pyrazine-8-carboxylate CAS No. 2225144-26-1

Potassium pyrido[2,3-b]pyrazine-8-carboxylate

Cat. No. B2656739
CAS RN: 2225144-26-1
M. Wt: 213.237
InChI Key: XCZLLOXRQIWOMD-UHFFFAOYSA-M
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Description

Potassium pyrido[2,3-b]pyrazine-8-carboxylate is a chemical compound with the molecular weight of 213.24 . It is used for pharmaceutical testing . This compound is part of the pyrido[2,3-b]pyrazine family, which has been found to have remarkable contributions towards nonlinear optical (NLO) technological applications .


Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives involves multicomponent reactions . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations were also used to obtain spectroscopic and electronic properties .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-b]pyrazine derivatives was analyzed using various techniques. Nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM) and density of states (DOS) analyses were accomplished .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-b]pyrazine derivatives are complex and involve multiple steps . One reaction noted in the literature is: DPPH˙ + RH → DPPH + R˙ .


Physical And Chemical Properties Analysis

Potassium pyrido[2,3-b]pyrazine-8-carboxylate is a powder at room temperature . The compound exhibits high thermal stability, low band gap and comparable HOMO and LUMO energy levels .

Scientific Research Applications

Electrochemical DNA Sensing

Potassium pyrido[2,3-b]pyrazine-8-carboxylate based heterocyclic compounds have been utilized for the first time in electrochemical sensing of DNA . This application is crucial in the field of biotechnology and medical diagnostics.

Nonlinear Optical Properties

These compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications . NLO materials are essential in the development of devices such as optical switches and frequency converters.

Biological Activity

The compounds have demonstrated significant biological activity . This includes in vitro antioxidant and antiurease activity, which can be beneficial in the development of new therapeutic agents.

Inhibition of PI3K Isozymes

The heterocyclic compounds with a pyrido[2,3-b]pyrazine core have been shown to exhibit selective inhibition of PI3K isozymes . This has potential applications in the treatment of various diseases, including cancer.

Treatment of Myocardial Infarction

These compounds have also been explored for treating myocardial infarction . This could lead to the development of new drugs for heart disease.

Dipeptidyl Peptidase IV Inhibitors

They have been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes . This could potentially lead to new treatments for this widespread disease.

High-Performance OLEDs

Pyrido[2,3-b]pyrazine-based materials have been used for high-performance organic light-emitting diodes (OLEDs) . This application is crucial in the field of display technology.

Full-Color Fluorescent Materials

These compounds have been designed and synthesized as full-color fluorescent materials . This has significant implications for cost-effective multicolor display applications.

Safety and Hazards

The safety information available indicates that Potassium pyrido[2,3-b]pyrazine-8-carboxylate should be handled with caution. The signal word for this compound is "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

potassium;pyrido[2,3-b]pyrazine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2.K/c12-8(13)5-1-2-10-7-6(5)9-3-4-11-7;/h1-4H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZLLOXRQIWOMD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)[O-])N=CC=N2.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4KN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium pyrido[2,3-b]pyrazine-8-carboxylate

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